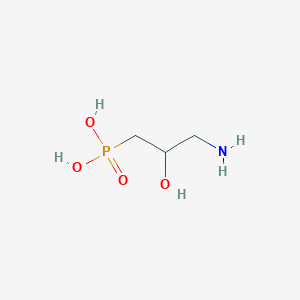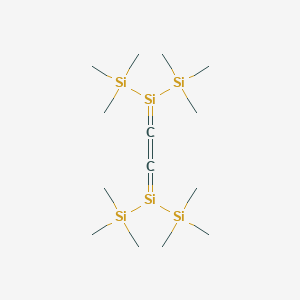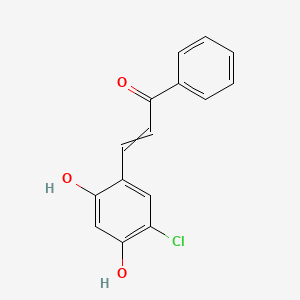
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro-substituted dihydroxyphenyl group and a phenylprop-2-en-1-one moiety, making it a valuable molecule in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dihydroxybenzaldehyde and acetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as heat shock protein 90 (Hsp90), inhibiting its activity.
Pathways Involved: By inhibiting Hsp90, the compound can disrupt various cellular processes, leading to potential therapeutic effects in cancer and other diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides: Known for their inhibitory effects on Hsp90.
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Another compound with similar structural features and biological activities.
Uniqueness
3-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one stands out due to its unique combination of a chloro-substituted dihydroxyphenyl group and a phenylprop-2-en-1-one moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
820244-86-8 |
|---|---|
Formule moléculaire |
C15H11ClO3 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
3-(5-chloro-2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO3/c16-12-8-11(14(18)9-15(12)19)6-7-13(17)10-4-2-1-3-5-10/h1-9,18-19H |
Clé InChI |
HWKLCGSFCZLRQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)
![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)
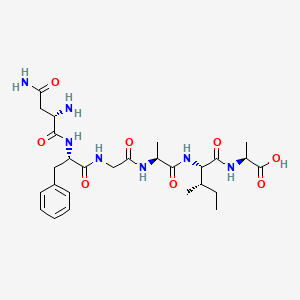
![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)
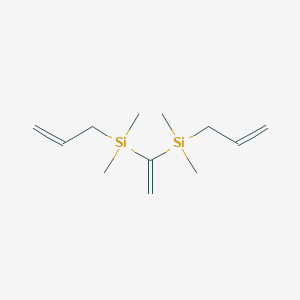
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
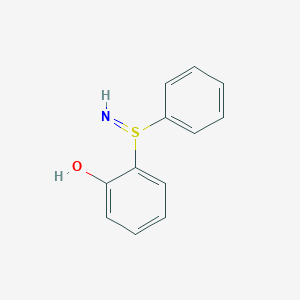
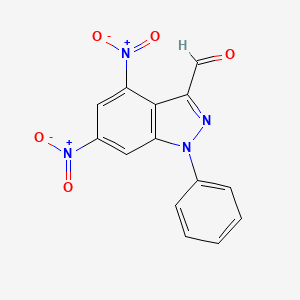
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
